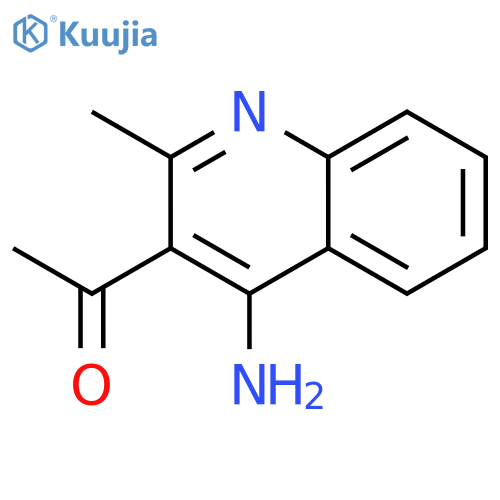Cas no 71993-15-2 (1-(4-amino-2-methylquinolin-3-yl)ethan-1-one)

71993-15-2 structure
商品名:1-(4-amino-2-methylquinolin-3-yl)ethan-1-one
1-(4-amino-2-methylquinolin-3-yl)ethan-1-one 化学的及び物理的性質
名前と識別子
-
- Ethanone,1-(4-amino-2-methyl-3-quinolinyl)-
- 1-(4-AMINO-2-METHYLQUINOLIN-3-YL)ETHANONE
- 1-(4-amino-2-methyl-3-quinolinyl)ethanone
- Z57720294
- 1-(4-Amino-2-methyl-quinolin-3-yl)ethanone
- 1-Ethanone, 1-(4-amino-2-methyl-3-quinolinyl)-
- MLS005940053
- BDBM50110699
- MLS000066220
- SDCCGMLS-0026557.P002
- J-503224
- 1-(4-amino-2-methylquinolin-3-yl)ethanone, AldrichCPR
- 1-(4-amino-2-methylquinolin-3-yl)ethan-1-one
- DTXSID40350051
- HMS2303A08
- CS-0455195
- 71993-15-2
- CHEBI:111296
- SB70578
- Q27190913
- 1-(4-amino-2-methyl-3-quinolinyl)-ethanone
- SR-01000289537-1
- SCHEMBL6654332
- CHEMBL1531257
- EN300-13430
- AKOS001116187
- SR-01000289537
- SMR000079846
- G76201
- STK203174
-
- MDL: MFCD04220752
- インチ: InChI=1S/C12H12N2O/c1-7-11(8(2)15)12(13)9-5-3-4-6-10(9)14-7/h3-6H,1-2H3,(H2,13,14)
- InChIKey: YFGFFNPPTDOYLI-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C(=O)C)C(=N)C2=C(C=CC=C2)N1
計算された属性
- せいみつぶんしりょう: 200.09506
- どういたいしつりょう: 200.094963011g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 254
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 56Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
じっけんとくせい
- 密度みつど: 1.2
- ふってん: 369.3°C at 760 mmHg
- フラッシュポイント: 177.2°C
- 屈折率: 1.655
- PSA: 55.98
1-(4-amino-2-methylquinolin-3-yl)ethan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-13430-0.05g |
1-(4-amino-2-methylquinolin-3-yl)ethan-1-one |
71993-15-2 | 95% | 0.05g |
$57.0 | 2023-02-09 | |
| Enamine | EN300-13430-0.1g |
1-(4-amino-2-methylquinolin-3-yl)ethan-1-one |
71993-15-2 | 95% | 0.1g |
$84.0 | 2023-02-09 | |
| Enamine | EN300-13430-1.0g |
1-(4-amino-2-methylquinolin-3-yl)ethan-1-one |
71993-15-2 | 95% | 1.0g |
$241.0 | 2023-02-09 | |
| TRC | A621008-5mg |
1-(4-amino-2-methylquinolin-3-yl)ethan-1-one |
71993-15-2 | 5mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A621008-50mg |
1-(4-amino-2-methylquinolin-3-yl)ethan-1-one |
71993-15-2 | 50mg |
$ 95.00 | 2022-06-07 | ||
| Enamine | EN300-13430-2500mg |
1-(4-amino-2-methylquinolin-3-yl)ethan-1-one |
71993-15-2 | 95.0% | 2500mg |
$476.0 | 2023-09-30 | |
| TRC | A621008-10mg |
1-(4-amino-2-methylquinolin-3-yl)ethan-1-one |
71993-15-2 | 10mg |
$ 65.00 | 2022-06-07 | ||
| Enamine | EN300-13430-500mg |
1-(4-amino-2-methylquinolin-3-yl)ethan-1-one |
71993-15-2 | 95.0% | 500mg |
$188.0 | 2023-09-30 | |
| Enamine | EN300-13430-5000mg |
1-(4-amino-2-methylquinolin-3-yl)ethan-1-one |
71993-15-2 | 95.0% | 5000mg |
$702.0 | 2023-09-30 | |
| Enamine | EN300-13430-10000mg |
1-(4-amino-2-methylquinolin-3-yl)ethan-1-one |
71993-15-2 | 95.0% | 10000mg |
$1043.0 | 2023-09-30 |
1-(4-amino-2-methylquinolin-3-yl)ethan-1-one 関連文献
-
Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
-
Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
-
Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
71993-15-2 (1-(4-amino-2-methylquinolin-3-yl)ethan-1-one) 関連製品
- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)
- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)
- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)
- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)
- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)
- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)
- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)
- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)
- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)
- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)
推奨される供給者
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
